2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide
Overview
Description
2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide is an organic compound with the molecular formula C19H17N3O3 and a molecular weight of 335.366 g/mol . This compound is known for its unique structure, which includes a naphthylmethyl group and a nitrophenyl group connected through an acetamide linkage. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide typically involves the reaction of 1-naphthylmethylamine with 2-nitrophenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Scientific Research Applications
2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthylmethyl group enhances the compound’s ability to interact with hydrophobic regions of target molecules, contributing to its overall activity .
Comparison with Similar Compounds
2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide can be compared with similar compounds such as:
2-[(1-naphthylmethyl)amino]-N-(4-nitrophenyl)acetamide: This compound has a similar structure but with the nitro group positioned at the para position on the phenyl ring, which may result in different chemical and biological properties.
2-[(1-naphthylmethyl)amino]-N-(2-chlorophenyl)acetamide:
2-[(1-naphthylmethyl)amino]-N-(2-methylphenyl)acetamide: The methyl group provides different steric and electronic effects compared to the nitro group, leading to variations in the compound’s behavior.
Properties
IUPAC Name |
2-(naphthalen-1-ylmethylamino)-N-(2-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-19(21-17-10-3-4-11-18(17)22(24)25)13-20-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,20H,12-13H2,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWKAHSNBYHOCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330095 | |
Record name | 2-(naphthalen-1-ylmethylamino)-N-(2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820136 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
882079-28-9 | |
Record name | 2-(naphthalen-1-ylmethylamino)-N-(2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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